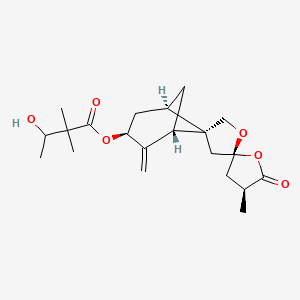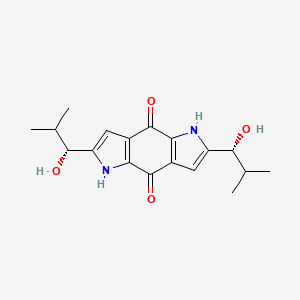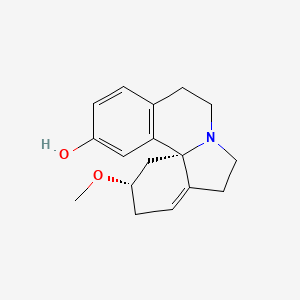
Cocculine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cocculine is a natural product found in Cocculus laurifolius and Cocculus trilobus with data available.
Scientific Research Applications
X-ray Structural Investigation of Cocculine
An X-ray structural investigation of the alkaloid (+)-cocculine in the form of hydrobromide was performed. This study revealed details about the bond lengths, valence angles, and conformations of the rings in cocculine. It also established the absolute configuration of 3R,5S for cocculine (Nasirov, Andrianov, Struchkov, & Yunusov, 1975).
Chemical Constituents of Cocculus carolinus
Research on the fruit of Cocculus carolinus led to the isolation and characterization of the alkaloids, including cocculine. This study contributes to understanding the chemical composition of Cocculus carolinus and its potential applications (Elsohly, Knapp, Schiff, & Slatkin, 1976).
Clinical Trial for Control of Chemotherapy-Induced Emesis
A randomized, placebo-controlled Phase III study evaluated the efficacy of Cocculine, a complex homeopathic medicine, in controlling chemotherapy-induced nausea and vomiting in non-metastatic breast cancer patients. The study found no significant improvement in controlling nausea and vomiting when adding Cocculine to standard anti-emetic prophylaxis (Pérol et al., 2012).
Alkaloids of Cocculus laurifolius
Research on Cocculus laurifolius leaves identified cocculine among other alkaloids. This discovery provides insight into the chemical composition of Cocculus laurifolius and potential therapeutic applications (Ziyaev, Abdusamatov, Yunusov, & Yunusov, 2004).
Biosynthesis of Cocculidine and Cocculine
A study on the biosynthesis of cocculidine and cocculine from Erythrina alkaloids provided insights into the metabolic pathways and potential pharmaceutical applications of these substances. The research detailed the specific utilization and bioconversion processes involved (Clementson et al., 2021).
properties
CAS RN |
27675-39-4 |
|---|---|
Product Name |
Cocculine |
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(2S,13bS)-2-methoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |
InChI |
InChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3/t15-,17-/m0/s1 |
InChI Key |
HJMBLPWMTXSDPK-RDJZCZTQSA-N |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)C=CC(=C4)O |
SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |
synonyms |
4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one cocculine cucoline cucoline hydrochloride cucoline, hydrochloride cuculine kukoline morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)- morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)- NSC-76021 sinomenin hydrochloride sinomenine sinomenine A bismethyliodide sinomenine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



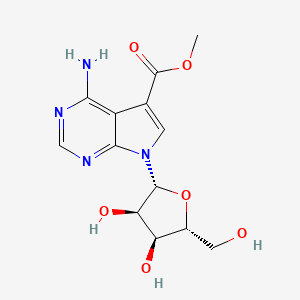
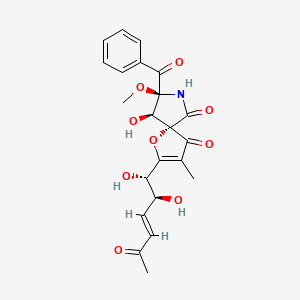

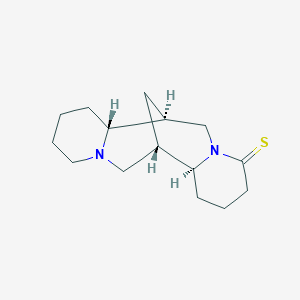
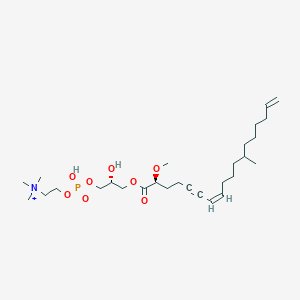
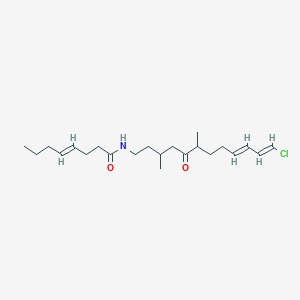
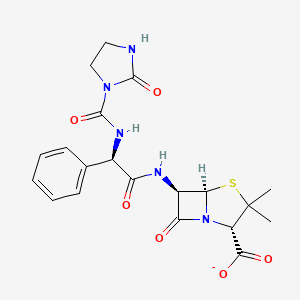
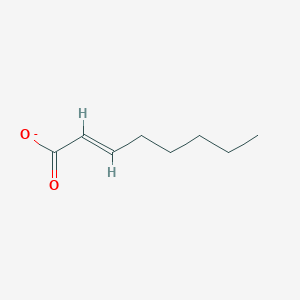
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
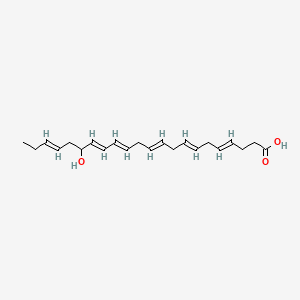
![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)

